3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one
Description
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) (CAS: 93803-50-0 ) is a hydrazone derivative characterized by a dihydrofuran-2,3-dione core linked to a 2-hydroxyphenyl hydrazone moiety. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse chemical and biological properties.
Properties
CAS No. |
93803-50-0 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]oxolan-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-2-1-3-7(9)11-12-8-5-6-15-10(8)14/h1-4,11,13H,5-6H2/b12-8- |
InChI Key |
WPYRSYNJUGENCZ-WQLSENKSSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=N/NC2=CC=CC=C2O |
Canonical SMILES |
C1COC(=O)C1=NNC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Dehydration of 2-Hydroxytetrahydrofuran
One established industrial method involves the dehydration of 2-hydroxytetrahydrofuran using specific catalysts such as alkali and alkaline earth metal pyrosulfates, phosphates, phosphorous pentoxide, or metal oxides like Al₂O₃, Mo₂O₃, and W₂O₃. The process typically involves heating the catalyst to 130–500 °C and contacting it with 2-hydroxytetrahydrofuran to yield 2,3-dihydrofuran. This method is selective and avoids polymerization side reactions when the catalyst is properly chosen and reaction conditions optimized. The resulting dihydrofuran can be further oxidized or functionalized to obtain the dihydrofuran-2,3-dione structure.
One-Step Synthesis from α-Halogenated Cyclic Ketones and 1,3-Cyclohexanedione
A more recent and efficient synthetic approach involves the reaction of α-halogenated cyclic ketones with 1,3-cyclohexanedione in the presence of a base and solvent, without requiring metal catalysts. This method proceeds under mild conditions, is operationally simple, and yields the 2,3-dihydrofuran compounds in good to excellent yields (75–83%). The reaction is typically monitored by thin-layer chromatography (TLC), and the product is isolated by extraction and silica gel column chromatography.
Example reaction conditions and yields:
| Example | α-Halogenated Ketone | Solvent | Base | Product Form | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5,5-Dimethyl-2-bromocyclohexanone | Dichloromethane | Triethylamine | Light yellow oil | 75 |
| 2 | 2-Chlorocyclohexanone | DMSO | Triethylamine | White solid | 83 |
| 3 | 2-Chlorocyclopentanone | DMSO | Triethylamine | White solid | 81 |
The reaction involves slow addition of the α-halogenated ketone to a stirred mixture of 1,3-cyclohexanedione, base, and solvent at room temperature, followed by workup with water and dichloromethane extraction.
Formation of the 3-((2-Hydroxyphenyl)hydrazone) Moiety
The hydrazone functionality is introduced by condensation of the dihydrofuran-2,3-dione intermediate with 2-hydroxyphenyl hydrazine or its derivatives.
Hydrazone Synthesis via Condensation
Hydrazones are typically synthesized by refluxing hydrazides or hydrazines with aromatic aldehydes or ketones in methanol or other suitable solvents. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the azomethine (C=N) bond characteristic of hydrazones.
In the case of dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone), the hydrazone is formed by reacting the dihydrofuran-2,3-dione with 2-hydroxyphenyl hydrazine under reflux conditions, typically in methanol. The reaction yields are generally high (58–94%), and the products exist as mixtures of E/Z isomers due to restricted rotation around the C=N bond and amide linkages.
Characterization and Isomerism
NMR spectroscopy (¹H and ¹³C) confirms the hydrazone structure, showing characteristic signals for the azomethine proton (around 7.8–8.3 ppm) and the N–H proton (around 11.5–12.1 ppm). The hydrazone group’s N–H stretching band appears in the IR spectrum between 3160–3210 cm⁻¹, and the carbonyl C=O stretching band is observed between 1650–1710 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The one-step synthesis of the dihydrofuran core from α-halogenated cyclic ketones and 1,3-cyclohexanedione is advantageous due to its simplicity, mild conditions, and avoidance of metal catalysts, making it suitable for scale-up and industrial production.
The dehydration method requires careful catalyst selection and temperature control to prevent polymerization and side reactions, but it is well-established for producing dihydrofuran intermediates.
Hydrazone formation is a robust and high-yielding reaction, but the presence of E/Z isomers should be considered in purification and characterization steps. The predominance of the Z-isomer is typical due to steric and electronic factors.
Analytical techniques such as NMR, IR, and HRMS are essential for confirming the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in ethanol
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydrazine derivatives
Substitution: Alkylated phenyl derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone). Research indicates that compounds with hydrazone moieties exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μM in some cases .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| Hydrazone 1 | 15 | S. aureus |
| Hydrazone 2 | 20 | E. coli |
| Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) | TBD | TBD |
Anticancer Properties
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) has been investigated for its potential anticancer effects . Similar compounds have demonstrated antiproliferative activities in various human cancer cell lines. Studies suggest that the presence of specific substituents on the phenyl ring can enhance these effects, making this class of compounds promising candidates for further development in cancer therapy .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 10 |
| Compound B | MCF-7 (breast cancer) | 15 |
| Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) | TBD | TBD |
Analytical Applications
Hydrazones are widely recognized for their analytical applications in detecting metal ions and organic compounds. The Dihydrofuran-2,3-dione derivative can be utilized as a reagent in spectroscopic methods for the quantitative analysis of various substances in environmental and pharmaceutical contexts . Its ability to form stable complexes with metal ions enhances its utility in analytical chemistry.
Synthesis and Derivative Development
The synthesis of Dihydrofuran-2,3-dione derivatives typically involves straightforward methodologies that can be adapted for large-scale production. Recent advancements include the use of eco-friendly catalysts and mild reaction conditions that facilitate the formation of these compounds while minimizing environmental impact .
Case Study: Synthesis Methodology
A notable synthesis method involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under controlled conditions. This approach has been optimized to yield high purity products with minimal side reactions.
Mechanism of Action
The mechanism of action of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the hydrazone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Effects
a. Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone)
- Structural Difference : The positional isomer with a 4-hydroxyphenyl group (vs. 2-hydroxyphenyl) alters hydrogen-bonding patterns and electronic distribution. The para-substituted hydroxyl group may enhance molecular symmetry and stability compared to the ortho-substituted derivative .
b. (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (3a)
- Core Structure : Features a pyrrolidine-2,3-dione ring (five-membered) instead of dihydrofuran-2,3-dione (four-membered).
- Substituents : The 2,4-dinitrophenyl group and 4-methoxyphenyl substituent confer strong electron-withdrawing and donating effects, respectively.
- Synthesis: Synthesized via refluxing ethanol with hydrazine salts, yielding 65% .
- Key Contrast : The dihydrofuran ring in the target compound may exhibit higher ring strain, enhancing reactivity in nucleophilic additions compared to the more stable pyrrolidine derivative.
Etherified Hydrazone Schiff Bases (e.g., 4R in )
- Structural Features : Schiff bases derived from hydrazides and aldehydes/ketones, with ether groups introduced via Williamson synthesis .
- Comparison :
- Synthesis : Requires multi-step processes (condensation + etherification), whereas the target compound likely forms in a single-step condensation.
- Functionality : Ether groups in Schiff bases improve lipophilicity, whereas the hydroxyl group in the target compound enhances polarity.
Data Tables for Comparative Analysis
Table 2: Substituent Effects on Properties
| Substituent Position/Type | Solubility Trend | Reactivity Insight |
|---|---|---|
| 2-hydroxyphenyl (ortho) | Lower polarity | Enhanced steric hindrance |
| 4-hydroxyphenyl (para) | Higher symmetry | Improved crystallinity |
| 4-methoxyphenyl (para) | Increased lipophilicity | Electron-donating resonance |
| 2,4-dinitrophenyl | Electron-withdrawing | Stabilizes hydrazone tautomer |
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely follows a simpler pathway compared to etherified Schiff bases, which require additional steps . However, yields and conditions remain underreported in the provided evidence.
- Reactivity : The dihydrofuran core may confer unique reactivity in cycloaddition or ring-opening reactions compared to pyrrolidine analogues due to ring strain .
Biological Activity
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 206.2 g/mol
- Stereochemistry : The compound does not possess defined stereocenters.
Antibacterial Activity
Research indicates that Dihydrofuran-2,3-dione derivatives exhibit promising antibacterial properties. A study assessing various hydrazone derivatives found that certain analogs demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 μg/mL |
| Compound B | Escherichia coli | 1.0 μg/mL |
| Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) | Pseudomonas aeruginosa | 0.8 μg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. In vitro studies have demonstrated that it inhibits the growth of fungi such as Candida albicans.
| Compound | Fungi Tested | MIC (μg/mL) |
|---|---|---|
| Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) | Candida albicans | 5 μg/mL |
This activity highlights its potential as a therapeutic agent in antifungal treatments .
Anticancer Properties
The anticancer potential of Dihydrofuran-2,3-dione derivatives has been explored in various cancer cell lines. For instance, studies have reported that these compounds exhibit cytotoxic effects against several human cancer cell lines.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HT-29 (colon cancer) | 12.3 |
| H460 (lung cancer) | 10.7 |
The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of Dihydrofuran-2,3-dione derivatives have also been investigated. In vivo studies using carrageenan-induced inflammation models demonstrated that these compounds significantly reduce inflammation markers.
Key Findings:
- The compound exhibited a dose-dependent reduction in paw edema.
- Histopathological analysis revealed decreased inflammatory cell infiltration in treated groups compared to controls.
These findings suggest that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) .
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive evaluation of hydrazone derivatives indicated that Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) outperformed many traditional antibiotics in inhibiting bacterial growth .
- Anticancer Evaluation : In a recent study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Research : Experimental models showed notable reductions in inflammation-related symptoms when treated with the compound, suggesting its potential for chronic inflammatory conditions .
Q & A
Q. What synthetic methodologies are effective for preparing dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)?
Answer: The compound is synthesized via acid-catalyzed condensation of dihydrofuran-2,3-dione (a cyclic diketone) with 2-hydroxyphenylhydrazine. The reaction typically proceeds in ethanol/water under reflux, with monitoring by TLC. Purification involves recrystallization from ethanol to yield the hydrazone. Key characterization includes -NMR to confirm hydrazone formation (δ 8.5–9.5 ppm for NH) and IR spectroscopy for C=O (1700–1750 cm) and N–H (3200–3300 cm) stretches . For structural confirmation, single-crystal X-ray diffraction is recommended to resolve tautomeric forms and intermolecular interactions .
Q. What spectroscopic techniques are essential for characterizing this hydrazone derivative?
Answer:
- NMR Spectroscopy : - and -NMR in DMSO-d or CDCl identify proton environments (e.g., aromatic protons, NH, and diketone carbonyls).
- IR Spectroscopy : Confirms functional groups (C=O, N–H, and phenolic O–H at ~3400 cm) .
- X-ray Crystallography : Resolves solid-state conformation, hydrogen bonding (e.g., C–H⋯O or π-π stacking), and tautomeric preferences (keto vs. enol forms) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does tautomerism influence the reactivity and spectroscopic properties of this hydrazone?
Answer: The hydrazone exists in keto-enol tautomeric forms, influenced by solvent polarity and pH. In polar solvents (e.g., DMSO), the enol form dominates due to intramolecular hydrogen bonding between the phenolic –OH and hydrazone NH. Variable-temperature -NMR and DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model tautomeric equilibria and predict electronic transitions. Experimental UV-Vis spectra (e.g., λ ~350 nm for enol) should align with TD-DFT results .
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
Answer: Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. To address this:
- Perform solvent-phase calculations (e.g., PCM model) and compare with solution-phase NMR/UV-Vis data.
- Use X-ray crystallography to validate solid-state interactions (e.g., Br⋯Br contacts or C–H⋯H–C interactions) that alter spectral properties .
- Employ molecular dynamics simulations to explore conformational flexibility in solution.
Q. What role does pH play in the stability and reactivity of the phenolic hydrazone moiety?
Answer: The phenolic –OH (pKa ~9–10) deprotonates under basic conditions, increasing electron density on the aromatic ring and altering hydrazone resonance. Reactivity studies in buffered solutions (pH 4–10) monitored by HPLC or UV-Vis reveal:
Q. Can this compound act as a ligand in coordination chemistry?
Answer: Yes, the hydrazone’s N–N–O donor sites enable chelation of transition metals. Synthesis of metal complexes involves refluxing the hydrazone with metal salts (e.g., CuCl) in ethanol. Characterization includes:
Q. What mechanistic insights exist for hydrazone formation under varying catalytic conditions?
Answer: Kinetic studies using -labeled hydrazines and isotopic tracing (e.g., - HMBC NMR) reveal a two-step mechanism:
Nucleophilic attack : Hydrazine attacks the diketone carbonyl, forming a tetrahedral intermediate.
Dehydration : Acid catalysis (e.g., HCl) removes water, yielding the hydrazone. Rate-limiting steps depend on solvent polarity and substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
